4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile
CAS No.: 175277-01-7
Cat. No.: VC20910424
Molecular Formula: C13H7F3N2O
Molecular Weight: 264.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 175277-01-7 |
---|---|
Molecular Formula | C13H7F3N2O |
Molecular Weight | 264.2 g/mol |
IUPAC Name | 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzonitrile |
Standard InChI | InChI=1S/C13H7F3N2O/c14-13(15,16)10-3-6-12(18-8-10)19-11-4-1-9(7-17)2-5-11/h1-6,8H |
Standard InChI Key | IPRJCIVGKWLASQ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)C(F)(F)F |
Canonical SMILES | C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)C(F)(F)F |
Introduction
Chemical Structure and Identification
4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile is an aromatic compound featuring a pyridine ring with a trifluoromethyl substituent at the 5-position, connected via an oxygen atom (ether linkage) to a benzene ring bearing a nitrile group at the para position. This molecular architecture creates a compound with interesting electronic properties due to the electron-withdrawing nature of both the trifluoromethyl and nitrile groups.
The compound has precise chemical identifiers that allow for its unambiguous identification in chemical databases and literature. These identifiers, presented in Table 1, are essential for researchers seeking to work with or study this compound.
Table 1: Chemical Identifiers of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile
Physical and Chemical Properties
Computational Properties
Computational chemistry provides valuable insights into the properties of organic compounds. Table 2 presents calculated properties for 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile, which can guide researchers in understanding its behavior in various contexts.
Table 2: Computed Molecular Properties
Property | Value | Significance |
---|---|---|
Topological Polar Surface Area | Moderate | Influences membrane permeability |
Hydrogen Bond Acceptors | Multiple (N and O atoms) | Affects binding to biological targets |
Hydrogen Bond Donors | 0 | Impacts solubility and intermolecular interactions |
Rotatable Bonds | Limited (primarily at ether linkage) | Determines conformational flexibility |
LogP (estimated) | Moderate to high | Indicates lipophilicity and potential for membrane penetration |
The presence of the ether linkage introduces a key point of rotational freedom, allowing the molecule to adopt various conformations. This flexibility may be crucial for its ability to interact with biological targets by enabling the molecule to adjust its shape to fit binding pockets. |
Synthesis Methods and Approaches
Synthetic Approach | Reagents | Reaction Conditions | Advantages/Limitations |
---|---|---|---|
Nucleophilic Aromatic Substitution | 2-Halo-5-(trifluoromethyl)pyridine + 4-Hydroxybenzonitrile + Base | DMF, 80-120°C, K₂CO₃ | Straightforward approach; requires activated halopyridine |
Ullmann Ether Synthesis | 2-Halopyridine derivative + 4-Hydroxybenzonitrile | Copper catalyst, base, high temperature | Tolerates various functional groups; harsh conditions |
Chan-Lam Coupling | 2-Hydroxypyridine derivative + 4-Cyanophenylboronic acid | Cu(OAc)₂, base, molecular sieves, oxygen | Milder conditions; may require protecting groups |
Mitsunobu Reaction | 2-Hydroxy-5-(trifluoromethyl)pyridine + 4-Hydroxybenzonitrile | DIAD, PPh₃, THF | Occurs under mild conditions; generates stoichiometric waste |
The nucleophilic aromatic substitution route represents a particularly viable approach due to the electron-withdrawing trifluoromethyl group, which activates the pyridine ring toward nucleophilic attack at the 2-position when a suitable leaving group is present. |
Purification and Analysis
After synthesis, purification would typically involve techniques such as recrystallization, column chromatography, or preparative HPLC. Characterization would employ standard analytical methods including NMR spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry, infrared spectroscopy, and elemental analysis to confirm the structure and purity of the synthesized material.
Chemical Reactivity and Transformations
Reactive Centers
The chemical reactivity of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile is defined by its functional groups, each offering distinct reaction possibilities. Understanding these reactive centers is crucial for predicting the compound's behavior in various chemical processes.
The key reactive sites include:
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The nitrile group, which can undergo various transformations including hydrolysis, reduction, and addition reactions
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The pyridine nitrogen, which possesses basic properties and can act as a nucleophile or coordination site
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The ether linkage, which may undergo cleavage under specific conditions
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The trifluoromethyl group, which influences the electronics of the pyridine ring and may participate in certain metal-catalyzed processes
Transformation | Reagents | Product | Potential Applications |
---|---|---|---|
Nitrile Hydrolysis | Acid or base, H₂O | Corresponding amide or carboxylic acid | Derivatization for structure-activity relationship studies |
Nitrile Reduction | LiAlH₄ or H₂/Raney Ni | Primary amine | Precursor for various nitrogen-containing compounds |
Coordination Chemistry | Metal salts (e.g., Pd, Cu) | Metal complexes | Catalyst development, materials science |
Cross-coupling | Organometallic reagents, Pd catalysts | Functionalized derivatives | Building blocks for more complex structures |
Nucleophilic Addition to Nitrile | Grignard reagents | Ketimines | Precursors to ketones and amines |
These transformations highlight the versatility of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile as a chemical building block, offering numerous pathways for further functionalization and incorporation into more complex molecular architectures. |
Structural Comparison with Related Compounds
Comparison with Direct C-C Linked Analog
A structurally related compound, 4-[5-(Trifluoromethyl)pyridin-2-yl]benzonitrile (CAS: 892501-99-4), differs from 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile by having a direct C-C bond between the pyridine and benzene rings instead of an ether linkage. This structural difference leads to significant changes in the compound's properties and behavior.
Table 5: Comparison of Ether-Linked vs. Direct C-C Linked Analogs
Structure-Property Relationships
The presence of the ether linkage in 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile contributes significantly to its properties and potential applications:
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Conformational flexibility: The oxygen bridge allows greater rotational freedom between the aromatic rings compared to the direct C-C linked analog
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Electronic effects: The oxygen interrupts π-conjugation between the rings, altering the electronic distribution
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Hydrogen bonding: The ether oxygen can serve as a hydrogen bond acceptor
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Metabolic considerations: The ether linkage provides a potential site for metabolic processing
These structural features make 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile particularly interesting for medicinal chemistry applications, where the balance between conformational flexibility and electronic properties can be crucial for optimizing interactions with biological targets .
Applications in Research and Development
Material Science Applications
Beyond pharmaceutical applications, 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile may find utility in materials science:
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Liquid crystals: The rigid aromatic cores connected by a flexible ether linkage represent a common structural motif in liquid crystalline materials
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Optical materials: The extended conjugation and electron-withdrawing groups could contribute to interesting optical properties
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Coordination chemistry: The pyridine nitrogen and nitrile group could serve as coordination sites for metals, potentially leading to applications in catalysis or metal-organic frameworks
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Polymer science: The compound could serve as a monomer or modifier for specialty polymers with unique properties
The presence of fluorine atoms also contributes to thermal stability and resistance to degradation, properties that are valuable in advanced materials applications.
Analytical Characterization Techniques
Spectroscopic Analysis
Although detailed spectroscopic data for 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile is limited in the available literature, several analytical techniques would typically be employed for its characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR would show characteristic aromatic proton signals for both rings
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¹⁹F-NMR would display signals for the trifluoromethyl group
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¹³C-NMR would reveal the distinct carbon environments, including the characteristic nitrile carbon signal
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Infrared (IR) Spectroscopy:
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The nitrile group would show a characteristic absorption band at approximately 2220-2260 cm⁻¹
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C-F stretching vibrations would be visible in the 1000-1400 cm⁻¹ region
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The ether C-O-C stretching would appear in the 1200-1300 cm⁻¹ range
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Mass Spectrometry:
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The molecular ion peak would be observed at m/z 264, corresponding to the molecular weight
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Fragmentation patterns would likely include loss of the nitrile group and cleavage at the ether linkage
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Chromatographic Methods
For purity determination and analysis, chromatographic techniques would be essential:
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High-Performance Liquid Chromatography (HPLC):
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Reverse-phase HPLC with UV detection (typically at 254 nm or 280 nm) would be suitable for purity analysis
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Method development would involve optimization of mobile phase composition, flow rate, and column selection
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Gas Chromatography (GC):
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If the compound has sufficient volatility, GC analysis could provide complementary purity information
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Derivatization might be necessary depending on the specific analytical requirements
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Thin-Layer Chromatography (TLC):
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Useful for reaction monitoring and preliminary purity assessment
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Various solvent systems could be employed depending on the specific analysis goals
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- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume